molecular formula C12H15N3O B263501 N-(1H-benzimidazol-2-yl)-2-methylbutanamide

N-(1H-benzimidazol-2-yl)-2-methylbutanamide

Numéro de catalogue B263501
Poids moléculaire: 217.27 g/mol
Clé InChI: MDYOSPUZIZZDCN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1H-benzimidazol-2-yl)-2-methylbutanamide, commonly known as BIM-1, is a chemical compound that belongs to the class of benzimidazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.

Mécanisme D'action

The mechanism of action of BIM-1 involves the inhibition of the proteasome, a cellular complex that is responsible for the degradation of proteins. BIM-1 binds to the active site of the proteasome, preventing the degradation of proteins that are essential for the survival of cancer cells. This leads to the accumulation of toxic proteins within the cancer cells, ultimately resulting in their death.
Biochemical and Physiological Effects
BIM-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the proliferation and migration of cancer cells, as well as angiogenesis, the formation of new blood vessels that supply nutrients to tumors. BIM-1 has also been shown to exhibit anti-inflammatory properties, reducing inflammation in various tissues.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BIM-1 for lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, BIM-1 has a relatively short half-life, which may limit its efficacy in vivo. Additionally, the proteasome is involved in many cellular processes, and the inhibition of the proteasome by BIM-1 may lead to off-target effects.

Orientations Futures

There are several future directions for the research on BIM-1. One area of focus is the development of more potent and selective proteasome inhibitors based on the structure of BIM-1. Another area of focus is the investigation of the combination of BIM-1 with other chemotherapy drugs to enhance their efficacy. Additionally, the potential of BIM-1 as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune disorders, warrants further investigation.
Conclusion
In conclusion, BIM-1 is a promising compound for scientific research, particularly in the field of cancer research. Its inhibition of the proteasome has been shown to induce apoptosis and inhibit the proliferation and migration of cancer cells. While there are limitations to its use, such as its short half-life and potential off-target effects, the future directions for research on BIM-1 are promising and may lead to the development of more effective cancer therapies.

Méthodes De Synthèse

The synthesis of BIM-1 involves the reaction of 2-methylbutanoyl chloride with 2-aminobenzimidazole in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain pure BIM-1. The synthesis method of BIM-1 is relatively simple and can be easily scaled up for large-scale production.

Applications De Recherche Scientifique

BIM-1 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. BIM-1 has also been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin.

Propriétés

Formule moléculaire

C12H15N3O

Poids moléculaire

217.27 g/mol

Nom IUPAC

N-(1H-benzimidazol-2-yl)-2-methylbutanamide

InChI

InChI=1S/C12H15N3O/c1-3-8(2)11(16)15-12-13-9-6-4-5-7-10(9)14-12/h4-8H,3H2,1-2H3,(H2,13,14,15,16)

Clé InChI

MDYOSPUZIZZDCN-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=NC2=CC=CC=C2N1

SMILES canonique

CCC(C)C(=O)NC1=NC2=CC=CC=C2N1

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.